molecular formula C7H3ClF2O B1422677 3-Chloro-4,5-difluorobenzaldehyde CAS No. 1261737-50-1

3-Chloro-4,5-difluorobenzaldehyde

Cat. No.: B1422677
CAS No.: 1261737-50-1
M. Wt: 176.55 g/mol
InChI Key: HQSIMCODZRPQRV-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3ClF2O. It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-difluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the reaction of 3-chloro-4,5-difluorotoluene with an oxidizing agent to introduce the aldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Chloro-4,5-difluorobenzoic acid.

    Reduction: 3-Chloro-4,5-difluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4,5-difluorobenzaldehyde is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.

    Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluorobenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzaldehyde
  • 3,4-Difluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde

Comparison: 3-Chloro-4,5-difluorobenzaldehyde is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

3-chloro-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIMCODZRPQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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